[2-(Benzenesulfonamido)phenyl] benzoate
Description
[2-(Benzenesulfonamido)phenyl] benzoate is a benzoate ester featuring a phenyl group substituted at the 2-position with a benzenesulfonamide moiety.
Properties
IUPAC Name |
[2-(benzenesulfonamido)phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)20-25(22,23)16-11-5-2-6-12-16/h1-14,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMARLUXRMYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonamido)phenyl] benzoate typically involves the reaction of 2-aminophenyl benzoate with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonamido)phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzenesulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the benzenesulfonamido group.
Reduction: Reduced forms of the benzenesulfonamido group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Benzenesulfonamido)phenyl] benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonamido)phenyl] benzoate involves its interaction with specific molecular targets. The benzenesulfonamido group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and biological properties of [2-(Benzenesulfonamido)phenyl] benzoate can be inferred through comparison with analogs, grouped by substituent type and ester functionality:
Sulfonamide-Substituted Benzoates
Propyl 2-(4-Methylbenzenesulfonamido)benzoate ():
This compound shares a sulfonamide group but differs in ester (propyl vs. phenyl) and substituent (4-methylphenyl vs. benzene). The propyl ester may reduce lipophilicity compared to the phenyl analog, while the 4-methyl group could enhance crystallinity. Its synthesis via sulfonylation and esterification suggests similar routes for the target compound .- Methyl 2-[(Methylsulfonyl)(propyl)amino]benzoate (): Features a methylsulfonyl group instead of benzenesulfonamide. The methylsulfonyl group likely decreases steric hindrance, improving solubility, while the propyl ester offers flexibility. This highlights how sulfonamide variations impact stability and intermolecular interactions .
Amino-Substituted Benzoates
- 2-(Phenyl amino)phenyl benzoate (MB-5) (): Replaces sulfonamide with a phenylamino group. The amino group enhances hydrogen bonding but may reduce chemical stability compared to sulfonamides. Studies show such derivatives improve drug solubility, suggesting this compound might balance reactivity and stability .
- Ethyl 4-(Dimethylamino)benzoate (): Demonstrates higher reactivity and degree of conversion in resins than methacrylate analogs. The dimethylamino group’s electron-donating effect contrasts with sulfonamide’s electron-withdrawing nature, which could alter polymerization efficacy in material applications .
Simple Benzoate Esters
- Phenyl Benzoate (CAS 93-99-2) ():
A baseline compound without substituents. Its simplicity confers lower melting points and solubility in organic solvents, used widely in fragrances. The addition of a sulfonamide group in the target compound would likely increase polarity and thermal stability .
Comparative Data Table
Key Research Findings
- Synthetic Routes: Analogous sulfonamide benzoates are synthesized via sulfonylation of aminophenols followed by esterification, suggesting a feasible pathway for the target compound .
- Substituent Effects: Electron-withdrawing sulfonamide groups enhance thermal stability but may reduce solubility in polar solvents compared to amino-substituted analogs .
- Biological Potential: Sulfonamides are historically associated with antimicrobial activity, implying possible therapeutic applications for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
